5-(4-Bromobenzoyl)pyrimidine
Overview
Description
5-(4-Bromobenzoyl)pyrimidine is a chemical compound with the CAS Number: 1187165-02-1 . It has a molecular weight of 263.09 . The IUPAC name for this compound is (4-bromophenyl)(5-pyrimidinyl)methanone . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H7BrN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H . This indicates that the compound consists of a bromophenyl group and a pyrimidinyl group linked by a methanone group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Antitumor Activity
5-(4-Bromobenzoyl)pyrimidine derivatives have been instrumental in the synthesis of compounds with potent antitumor activities. For instance, compounds synthesized from methyl 4-formylbenzoate, through a series of reactions including Wittig reaction and cyclocondensation with 2,4-diamino-4-oxopyrimidine, have shown significant inhibitory activities against tumor cells. These compounds, identified as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), target folate receptors specifically, exhibiting negligible substrate activity for the Reduced Folate Carrier (RFC) but potent antitumor activity through FR targeting and GARFTase inhibition (Deng et al., 2008).
Synthesis and Structural Characterization
The structural characterization and synthesis of derivatives of this compound, such as 4-bromo-3,5-dihydroxybenzoic acid, have been documented, showcasing its utility as an intermediate in preparing pyrimidine medicaments. This highlights the chemical versatility and significance of this compound in pharmaceutical research (Xu Dong-fang, 2000).
Biological Activity of Pyrimidine Derivatives
Research into pyrazolo[3,4-d]pyrimidine ribonucleosides synthesized from derivatives of this compound has shed light on their biological activities, including antiviral and antitumor properties. These studies reveal the potential of these derivatives in therapeutic applications, especially in the treatment of viral infections and cancer (Cottam et al., 1984).
Fluorescent Labelling and DNA Sequencing
The synthesis of new fluorescein derivatives from this compound for the fluorescent labeling of oligonucleotides demonstrates its application in biotechnological research, particularly in non-radioactive DNA sequencing. This application is crucial for advancing genetic research and diagnostics (Holletz et al., 1993).
Development of Bcr-Abl T315I Mutant Inhibitors
The use of this compound derivatives in the design and synthesis of compounds targeting the Bcr-Abl T315I mutant demonstrates its importance in the development of targeted cancer therapies. These compounds show promise in overcoming resistance to existing treatments, highlighting the role of this compound in drug development (Radi et al., 2013).
Safety and Hazards
The safety information for 5-(4-Bromobenzoyl)pyrimidine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(4-bromophenyl)-pyrimidin-5-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJSYWPDXWYIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282016 | |
Record name | (4-Bromophenyl)-5-pyrimidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-02-1 | |
Record name | (4-Bromophenyl)-5-pyrimidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)-5-pyrimidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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